Cas no 2158249-60-4 (4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol)

4-(Cyclopent-1-en-1-yl)methylpyrrolidin-3-ol is a versatile intermediate in organic synthesis, featuring a pyrrolidine scaffold with a cyclopentenyl substituent. Its structural complexity, combining a hydroxyl group and an unsaturated cyclopentene moiety, makes it valuable for constructing pharmacologically active compounds, particularly in medicinal chemistry and drug discovery. The presence of both polar and non-polar functional groups enhances its utility in fine-tuning molecular properties such as solubility and binding affinity. This compound is particularly advantageous for applications requiring stereochemical control, as the pyrrolidine core offers a rigid framework for further derivatization. Its synthetic flexibility allows for modifications targeting diverse biological pathways.
4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol structure
2158249-60-4 structure
Product Name:4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol
CAS No:2158249-60-4
MF:C10H17NO
MW:167.248082876205
CID:6049737
PubChem ID:165723084
Update Time:2025-05-26

4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol
    • 2158249-60-4
    • 4-[(cyclopent-1-en-1-yl)methyl]pyrrolidin-3-ol
    • EN300-1634978
    • Inchi: 1S/C10H17NO/c12-10-7-11-6-9(10)5-8-3-1-2-4-8/h3,9-12H,1-2,4-7H2
    • InChI Key: XHNWOWIRJJHRSO-UHFFFAOYSA-N
    • SMILES: OC1CNCC1CC1=CCCC1

Computed Properties

  • Exact Mass: 167.131014166g/mol
  • Monoisotopic Mass: 167.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 32.3Ų

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4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol Related Literature

Additional information on 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol

Research Brief on 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol (CAS: 2158249-60-4): Recent Advances and Applications

The compound 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol (CAS: 2158249-60-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol as a versatile scaffold for the development of novel bioactive compounds. Its pyrrolidine core, coupled with the cyclopentenyl moiety, offers a promising framework for interactions with biological targets, particularly in the central nervous system (CNS). Researchers have explored its potential as a modulator of neurotransmitter receptors, with preliminary data suggesting affinity for dopamine and serotonin receptors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol derivatives via a stereoselective [3+2] cycloaddition strategy. The researchers achieved high enantiomeric purity (>98% ee) using chiral auxiliaries, which is critical for pharmacological applications. The study also reported improved yield (up to 85%) compared to previous synthetic routes.

In terms of biological activity, recent in vitro assays have shown that certain derivatives of 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol exhibit promising activity against neurodegenerative targets. Specifically, modifications at the 3-hydroxy position have yielded compounds with enhanced blood-brain barrier permeability and neuroprotective effects in cellular models of Parkinson's disease.

From a drug development perspective, the compound's metabolic stability has been a focus of recent investigations. A 2024 ADME study published in Xenobiotica revealed that the introduction of the cyclopentenyl group significantly improves metabolic stability compared to simpler pyrrolidine analogs, with hepatic microsomal half-life increasing from 15 to 42 minutes in human liver microsomes.

Ongoing research is exploring the potential of 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol as a building block for PET tracer development. The presence of the cyclopentenyl group allows for facile radiolabeling with fluorine-18, making it attractive for neuroimaging applications. Preliminary PET studies in non-human primates have shown favorable brain uptake and retention characteristics.

In conclusion, 4-(cyclopent-1-en-1-yl)methylpyrrolidin-3-ol represents an important structural motif in contemporary medicinal chemistry. Its synthetic accessibility, tunable pharmacology, and favorable physicochemical properties position it as a valuable scaffold for CNS drug discovery. Future research directions likely include optimization of target selectivity and further exploration of its applications in neurological disorders.

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